molecular formula C9H14O2 B1649908 3-(Oxan-4-yl)cyclobutan-1-one CAS No. 1080636-46-9

3-(Oxan-4-yl)cyclobutan-1-one

Cat. No.: B1649908
CAS No.: 1080636-46-9
M. Wt: 154.21
InChI Key: PCBRXEOVNDUSCL-UHFFFAOYSA-N
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Description

Significance of Four-Membered Carbocyclic Rings in Organic Synthesis

Four-membered carbocyclic rings, particularly cyclobutanes and cyclobutanones, hold significant value in the field of organic synthesis. nih.govlifechemicals.com Their importance stems from their presence as a core structural motif in a variety of natural products and biologically active molecules. openmedicinalchemistryjournal.comru.nlresearchgate.netnih.gov The cyclobutane (B1203170) unit is found in compounds exhibiting antimicrobial, antibacterial, and antitumor activities. openmedicinalchemistryjournal.comru.nl

The synthetic utility of these four-membered rings is largely attributed to their inherent ring strain, which facilitates a range of chemical transformations. nih.govorganic-chemistry.orgresearchgate.net These reactions, often driven by the release of this strain, include ring expansions, ring contractions, and ring-opening reactions, providing access to a diverse array of larger and more complex cyclic and acyclic systems. nih.govorganic-chemistry.org For instance, the stereochemistry of a cyclobutane ring can be effectively transferred to a larger ring during a ring-expansion reaction. organic-chemistry.org This makes them valuable intermediates in target-directed synthesis. nih.govmdpi.comnih.gov

In medicinal chemistry, the rigid, puckered structure of the cyclobutane ring is often utilized to introduce conformational constraints into a molecule, which can be crucial for its biological activity. lifechemicals.comru.nl This strategy has been employed to improve metabolic stability, direct the orientation of key pharmacophoric groups, and reduce the planarity of molecules. ru.nl

Inherent Strain and Reactivity of Cyclobutanones

The chemistry of cyclobutanones is dominated by the significant ring strain inherent in their four-membered ring structure. fiveable.meliskonchem.comlibretexts.org This strain arises from the deviation of the bond angles from the ideal 109.5° for sp³ hybridized carbon atoms to approximately 90°. liskonchem.comlibretexts.org The total ring strain in cyclobutane is approximately 110 kJ/mol. libretexts.orglumenlearning.com This strain energy makes the molecule less stable and consequently more reactive compared to less strained cyclic ketones like cyclohexanone (B45756) or acyclic ketones. fiveable.meliskonchem.com

The high ring strain has several important consequences for the reactivity of cyclobutanones:

Increased Electrophilicity of the Carbonyl Carbon: The ring strain destabilizes the cyclobutanone (B123998) molecule, making the carbonyl carbon more electrophilic and highly susceptible to nucleophilic attack. fiveable.meliskonchem.com This enhanced reactivity is a key feature exploited in many synthetic applications. liskonchem.com

Driving Force for Ring-Opening and Ring-Expansion Reactions: The release of ring strain is a powerful thermodynamic driving force for reactions that involve cleavage of the four-membered ring. organic-chemistry.orgfiveable.me Cyclobutanones readily undergo ring-expansion reactions to form less strained five-membered rings, such as cyclopentanones, under various conditions. acs.org This can be achieved through methods like reaction with diazomethane (B1218177) or sulfur-stabilized anions. acs.org

Photochemical Reactivity: The photochemistry of cyclobutanones is also influenced by ring strain. cdnsciencepub.comsci-hub.seresearchgate.netbohrium.com Upon irradiation, they can undergo several competing pathways, including decarbonylation, cycloelimination, and ring expansion to form an oxacarbene intermediate. sci-hub.seresearchgate.net The strain in the ring promotes these transformations. sci-hub.se The barrier to α-carbon-carbon bond cleavage in the excited state is significantly lower for cyclobutanone compared to less strained cyclic ketones, favoring ring-opening pathways. nih.govrsc.org

Overview of Research Trends in Substituted Cyclobutanone Chemistry

The unique reactivity of cyclobutanones has spurred ongoing research into the synthesis and application of their substituted derivatives. nih.govmdpi.com Current trends focus on developing new, efficient, and stereoselective methods for the synthesis and functionalization of these valuable building blocks. nih.govmdpi.com

A significant area of research involves the development of catalytic methods for the synthesis of functionalized cyclobutanones. nih.gov This includes the use of transition metal catalysis and organocatalysis to achieve high levels of regio- and stereoselectivity. nih.govresearchgate.net For example, enantioselective desymmetrization of 3-substituted cyclobutanones via organocatalyzed aldol (B89426) reactions has been a focus. researchgate.net

Another major research thrust is the exploration of novel ring-expansion and annulation reactions of cyclobutanones. researchgate.netbenthamscience.com Free radical-mediated ring expansions have been developed to construct seven- and eight-membered rings, as well as spiro-annulated and bridged ring systems. benthamscience.com These reactions take advantage of the selective β-scission of alkoxy radicals generated from the cyclization of carbon radicals onto the cyclobutanone carbonyl. researchgate.netbenthamscience.com

Furthermore, there is a growing interest in the application of C-H functionalization logic to the synthesis of complex molecules starting from cyclobutane derivatives. nih.govnih.govacs.org This approach views a carbonyl group on the cyclobutane ring as a directing group to guide the selective functionalization of C-H bonds, offering an alternative to traditional cycloaddition strategies. nih.govacs.org

The development of new synthetic methods continues to expand the utility of substituted cyclobutanones as versatile intermediates for the synthesis of natural products, medicinal agents, and other complex organic molecules. nih.govmdpi.comluc.edu

Interactive Data Tables

Strain Energies of Cycloalkanes

CycloalkaneStrain Energy (kcal/mol)
Cyclopropane (B1198618)27.6
Cyclobutane26.3
Cyclopentane (B165970)6.5
Cyclohexane0.1

Data sourced from various organic chemistry resources.

Comparison of Reactivity

KetoneRing SizeRelative Reactivity towards Nucleophiles
Cyclobutanone4High
Cyclopentanone (B42830)5Moderate
Cyclohexanone6Low

This table provides a qualitative comparison of reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(oxan-4-yl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-9-5-8(6-9)7-1-3-11-4-2-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBRXEOVNDUSCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501271998
Record name 3-(Tetrahydro-2H-pyran-4-yl)cyclobutanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1080636-46-9
Record name 3-(Tetrahydro-2H-pyran-4-yl)cyclobutanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1080636-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Tetrahydro-2H-pyran-4-yl)cyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501271998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Elucidation of 3 Oxan 4 Yl Cyclobutan 1 One Structure and Conformation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton and Carbon-13 NMR for Structural Connectivity

Proton (¹H) and Carbon-13 (¹³C) NMR are primary methods for establishing the carbon-hydrogen framework of 3-(Oxan-4-yl)cyclobutan-1-one. While specific experimental data for this compound is not widely published, the expected chemical shifts and multiplicities can be predicted based on the known spectral data of analogous cyclobutanone (B123998) and oxane derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be complex due to the presence of multiple chiral centers and the rigid, puckered nature of both the cyclobutane (B1203170) and oxane rings, which can lead to diastereotopic protons. The signals for the protons on the cyclobutanone ring are expected to appear in the range of 2.0-3.5 ppm. The protons adjacent to the carbonyl group (α-protons) would likely resonate further downfield. The protons on the oxane ring are expected in the 3.0-4.0 ppm region for those adjacent to the oxygen atom (α- to oxygen) and in the 1.5-2.0 ppm range for the other methylene (B1212753) protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide a count of the unique carbon environments. The carbonyl carbon of the cyclobutanone is the most deshielded and is expected to have a chemical shift in the range of 200-220 ppm. The carbons of the oxane ring bonded to the oxygen atom are predicted to appear between 60-70 ppm. The remaining aliphatic carbons of both rings would likely be found in the upfield region of the spectrum, typically between 20-50 ppm.

Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-208-215
CH (cyclobutane)2.5-3.045-55
CH₂ (cyclobutane, α to C=O)2.8-3.440-50
CH₂ (cyclobutane)2.0-2.620-30
CH (oxane)1.8-2.435-45
CH₂ (oxane, α to O)3.2-3.865-75
CH₂ (oxane)1.4-1.930-40

Note: These are predicted values and may vary from experimental results.

Two-Dimensional NMR Techniques for Complex Structure Elucidation

To resolve the ambiguities of the one-dimensional NMR spectra and to firmly establish the connectivity and stereochemistry of this compound, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling network between protons, confirming the connectivity of protons within the cyclobutane and oxane rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range couplings between protons and carbons (typically over two to three bonds). This is crucial for establishing the connectivity between the cyclobutanone and oxane rings.

Vibrational Spectroscopy for Functional Group Identification (e.g., IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of a cyclobutanone, typically in the region of 1780-1800 cm⁻¹. The C-O-C stretching vibration of the oxane ring would likely produce a strong band in the 1050-1150 cm⁻¹ region. The spectrum would also feature C-H stretching vibrations for the sp³-hybridized carbons just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch is also Raman active. The symmetric C-C stretching vibrations of the rings, which might be weak in the IR spectrum, could show stronger signals in the Raman spectrum.

Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Intensity
C=OStretch1780-1800Medium
C-O-CAsymmetric Stretch1050-1150Weak
C-H (sp³)Stretch2850-3000Strong
CH₂Bend1440-1470Medium

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

As of the latest literature reviews, a crystal structure for this compound has not been reported. If a suitable single crystal could be grown, X-ray diffraction analysis would be expected to reveal:

The puckering of both the cyclobutane and oxane rings.

The precise bond lengths and angles, which could indicate any ring strain in the cyclobutane moiety.

The solid-state conformation, including the orientation of the oxane substituent relative to the cyclobutanone ring.

Intermolecular interactions in the crystal lattice.

Mass Spectrometry for Molecular Composition

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.

For this compound (C₉H₁₄O₂), the exact mass is 154.0994 u. High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy. The predicted mass spectrometry data for various adducts are presented below. uni.lu

Predicted Mass Spectrometry Data for this compound

Adduct Predicted m/z
[M+H]⁺155.1067
[M+Na]⁺177.0886
[M+K]⁺193.0625
[M+NH₄]⁺172.1332

The fragmentation pattern in the mass spectrum would also provide structural information. Cleavage adjacent to the carbonyl group (alpha-cleavage) and fragmentation of the oxane ring would be expected fragmentation pathways.

Computational Modeling and Theoretical Analysis of 3 Oxan 4 Yl Cyclobutan 1 One S Reactivity and Electronic Structure

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a prominent computational method for investigating the electronic structure of molecules. By approximating the complex many-electron problem to a more manageable one based on the electron density, DFT offers a balance between computational cost and accuracy.

Table 1: Selected Optimized Geometrical Parameters for 3-(Oxan-4-yl)cyclobutan-1-one (Exemplary Data)

Parameter Bond/Atoms Value (Å/°)
Bond Lengths C=O (cyclobutanone) 1.21 Å
C-C (cyclobutanone) 1.55 Å
C-O (oxane) 1.43 Å
C-C (oxane) 1.53 Å
Bond Angles C-C-C (cyclobutanone) ~88-91°
C-C=O (cyclobutanone) ~92-94°
C-O-C (oxane) 111.5°

| Dihedral Angle | Puckering of cyclobutane (B1203170) | ~20-30° |

Note: The data presented in this table are representative values for similar structural motifs and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions. wikipedia.org

For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the carbonyl group, which possesses lone pairs of electrons. The LUMO is anticipated to be the π* antibonding orbital of the carbonyl C=O bond. This distribution suggests that the carbonyl oxygen is the primary site for electrophilic attack, while the carbonyl carbon is susceptible to nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies of this compound (Exemplary Data)

Molecular Orbital Energy (eV)
HOMO -6.8 eV
LUMO +1.5 eV

| HOMO-LUMO Gap | 8.3 eV |

Note: The data presented in this table are hypothetical values based on typical ranges for similar ketones and are for illustrative purposes.

The Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. walisongo.ac.id It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. researchgate.net Red typically signifies regions of negative potential, which are rich in electrons and prone to electrophilic attack, while blue indicates regions of positive potential, which are electron-deficient and susceptible to nucleophilic attack. walisongo.ac.id

In the case of this compound, the ESP surface would show a significant region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. Conversely, a region of positive potential (blue) would be observed around the carbonyl carbon atom, indicating its electrophilic nature. The hydrogen atoms of the molecule would also exhibit a slight positive potential. This analysis reinforces the predictions made by FMO theory regarding the molecule's reactive sites.

Conformational Analysis and Energy Landscapes

Molecules are not static entities but exist as an ensemble of different spatial arrangements or conformations that can interconvert. youtube.com Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. nih.gov The collection of all possible conformations and the energy barriers separating them constitutes the molecule's potential energy landscape. nih.gov

For this compound, the conformational landscape is complex due to the flexibility of both the cyclobutane and oxane rings. The oxane ring can exist in a chair, boat, or twist-boat conformation, with the chair form being the most stable. The cyclobutanone (B123998) ring attached to the oxane can be in either an axial or equatorial position. Furthermore, the cyclobutane ring itself is puckered. Computational methods can be employed to explore this energy landscape, locate the energy minima corresponding to stable conformers, and identify the transition states that connect them. The relative populations of these conformers at a given temperature can be estimated from their calculated free energies.

Table 3: Relative Energies of Key Conformers of this compound (Exemplary Data)

Conformer Description Relative Energy (kcal/mol)
1 Equatorial, Chair (Oxane) 0.0 (most stable)
2 Axial, Chair (Oxane) +2.5

Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the concept of conformational analysis.

Mechanistic Probing via Computational Methods

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By modeling the entire reaction pathway, from reactants to products, it is possible to identify key intermediates and, crucially, the transition state.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for a reaction to occur. Characterizing the geometry and energy of the transition state is essential for understanding the kinetics of a reaction. Computational methods can be used to locate transition states and verify them by identifying a single imaginary frequency in the vibrational analysis.

Table 4: Calculated Energy Profile for the Nucleophilic Addition to this compound (Exemplary Data)

Species Description Relative Energy (kcal/mol)
Reactants This compound + H⁻ 0.0
Transition State [H...C(O)...O]⁻ complex +12.5 (Activation Energy)

Note: The data presented in this table are hypothetical and serve to illustrate the application of computational methods in mechanistic studies.

Rationalization of Stereoselectivity and Regioselectivity

Computational chemistry provides powerful tools to rationalize and predict the stereochemical and regiochemical outcomes of reactions involving substituted cyclobutanones like this compound. rsc.org Through the calculation of transition state energies, molecular orbital interactions, and steric and electronic effects, a detailed understanding of reaction selectivity can be achieved.

In the context of reactions at the carbonyl group of a 3-substituted cyclobutanone, such as hydride reduction, computational models can elucidate the factors governing the facial selectivity of the attack. For instance, a synergistic experimental-computational study on the hydride reduction of 3-substituted cyclobutanones revealed a high selectivity for the formation of the cis-alcohol. nih.gov Density Functional Theory (DFT) calculations and noncovalent interaction analysis indicated that torsional strain is a major factor favoring the anti-facial hydride approach, which is consistent with the Felkin-Anh model. nih.gov In cases with substituents capable of electronic interactions, such as a benzyloxy group, repulsive electrostatic interactions can further disfavor a syn-facial attack, thereby enhancing the cis-selectivity. nih.gov These findings suggest that for this compound, the oxane substituent would play a crucial role in dictating the stereochemical outcome of nucleophilic additions to the carbonyl group.

Computational studies on the Diels-Alder reactions of substituted cyclobutenones also offer insights into the factors controlling regioselectivity. longdom.orgresearchgate.net These studies, employing methods like the MP2/6-31G* level of theory, have shown that the nature and position of substituents on the cyclobutanone ring significantly influence the activation barriers and, consequently, the preferred regioisomeric product. longdom.org For example, in reactions with asymmetric dienes, the electronic character of the substituent (electron-donating or electron-withdrawing) can direct the diene to add to a specific face of the dienophile and with a particular orientation. longdom.orgresearchgate.net While this compound itself is not a cyclobutenone, the principles of substituent effects on the electronic structure and reactivity of the four-membered ring are transferable.

The regioselectivity in ring-expansion reactions, another important transformation of cyclobutanones, is also amenable to computational rationalization. For instance, in the Baeyer-Villiger oxidation, the regioselective insertion of an oxygen atom is directed towards the more substituted adjacent carbon. wikipedia.org Computational modeling can quantify the energy barriers for the migration of the different alpha-carbons to the oxygen, thus predicting the major product. For this compound, this would involve calculating the migratory aptitude of the C2 versus the C4 carbon.

The table below summarizes key findings from computational studies on substituted cyclobutanone systems that can be extrapolated to understand the reactivity of this compound.

Reaction TypeSystem StudiedComputational MethodKey Finding for SelectivityReference
Hydride Reduction3-Substituted CyclobutanonesDFTTorsional strain and electrostatic interactions favor anti-facial attack, leading to high cis-selectivity. nih.gov
Diels-AlderSubstituted CyclobutenonesMP2/6-31G*Substituent position and electronic nature control the kinetic favorability of different regioisomeric pathways. longdom.orgresearchgate.net
Aldol (B89426) ReactionCyclobutanone DerivativesDFTHydrogen-bonding interactions in the transition state rationalize the observed anti or syn configuration of the products. nih.gov

These examples underscore the utility of computational analysis in providing a detailed, structure-specific rationale for the observed stereoselectivity and regioselectivity in reactions of cyclobutanone derivatives.

Advanced Computational Methodologies for Cyclobutanone Systems

The study of cyclobutanone systems has benefited significantly from the application of advanced computational methodologies that go beyond static quantum chemical calculations of ground and transition states. These methods allow for the exploration of reaction dynamics, the behavior of molecules in excited states, and more accurate predictions of reactivity.

Quantum dynamics simulations are particularly powerful for understanding photochemical reactions and non-adiabatic processes. aip.orgethz.ch For cyclobutanone, methods such as grid-based multi-configuration time-dependent Hartree (MCTDH) and direct dynamics variational multi-configuration Gaussian (DD-vMCG) have been employed to model its behavior upon photo-excitation. aip.org These simulations can map out the complex potential energy surfaces of excited states and identify reaction pathways, including dissociation channels. arxiv.org Such studies are crucial for predicting the outcome of photochemical experiments, like gas-phase ultrafast electron diffraction (GUED), which can probe molecular structures on extremely short timescales. aip.orgarxiv.org

Another advanced approach is the Ab Initio Multiple Cloning (AIMC) method, which provides a fully quantum mechanical description of nuclear motion on coupled electronic potential energy surfaces. arxiv.org This technique is particularly useful for studying processes involving conical intersections, which are common in the photochemistry of organic molecules like cyclobutanone. By simulating the non-adiabatic dynamics, AIMC can help distinguish between different reaction pathways and interpret experimental results. arxiv.org

For thermal reactions, sophisticated density functional theory (DFT) approaches, combined with methods to account for solvent effects, are used to accurately model reaction pathways. For instance, in studying the base-catalyzed reactions of cyclobutane-1,2-dione, various DFT functionals (like M06-2X) and ab initio methods (MP2, CCSD(T)) were used to investigate different rearrangement and ring-opening pathways. beilstein-journals.org These high-level calculations can provide reliable Gibbs free energies of activation, which are essential for predicting the feasibility of competing reaction channels. beilstein-journals.org

The development of generalized computational workflows and new theoretical frameworks continues to enhance the predictive power of computational chemistry for complex systems. mdpi.com The table below highlights some of the advanced computational methodologies and their applications in the study of cyclobutanone and related systems.

MethodologyAbbreviationApplication AreaKey Insights ProvidedReference
Multi-Configuration Time-Dependent HartreeMCTDHPhotodynamics, Non-adiabatic simulationsVibrational modes excited upon photo-excitation, absorption spectra. aip.org
Direct Dynamics Variational Multi-Configuration GaussianDD-vMCGOn-the-fly potential energy surface generation for dynamics.Real-time evolution of molecular structure after photo-excitation. aip.org
Ab Initio Multiple CloningAIMCNon-adiabatic dynamics, quantum effectsBifurcation of wave functions at conical intersections, distinguishing reaction pathways. arxiv.org
Coupled-Cluster with Singles, Doubles, and Perturbative TriplesCCSD(T)High-accuracy energy calculationsAccurate reaction and activation energies for thermal reactions. beilstein-journals.org
Density Functional Theory (Meta-hybrid functionals)e.g., M06-2XThermochemistry, Reaction MechanismsGibbs free energies of reaction and activation for complex reaction networks. beilstein-journals.org

These advanced methodologies represent the cutting edge of computational chemistry and are essential for a comprehensive understanding of the structure, reactivity, and dynamics of cyclobutanone systems, including this compound.

Strategic Utility of 3 Oxan 4 Yl Cyclobutan 1 One As a Versatile Building Block in Organic Synthesis

Role in the Construction of Natural Products and Bioactive Molecules

The incorporation of cyclobutane (B1203170) rings is a recognized strategy in the synthesis of a variety of natural products and biologically active molecules. The four-membered ring can impart unique conformational constraints and serve as a key structural motif. While the utility of functionalized cyclobutanes, in general, is well-established, specific examples detailing the application of 3-(Oxan-4-yl)cyclobutan-1-one in the total synthesis of natural products or the development of new bioactive compounds are not prevalent in the current body of scientific literature. The presence of the oxane (tetrahydropyran) ring in this particular building block offers an additional site for chemical modification and could potentially influence the solubility and pharmacokinetic properties of resulting molecules. Further research is needed to explore and document the role of this specific compound in accessing valuable bioactive scaffolds.

Application in the Synthesis of Complex Molecular Architectures

The unique combination of a reactive cyclobutanone (B123998) and a heterocyclic oxane ring positions this compound as a potentially valuable precursor for the synthesis of intricate molecular designs.

Incorporation into Polycyclic Systems

The strained four-membered ring of cyclobutanone derivatives can undergo various ring-opening or ring-expansion reactions, providing pathways to larger, more complex polycyclic systems. Methodologies such as thermal or photochemical reactions, as well as transition-metal-catalyzed transformations, are commonly employed to leverage the ring strain of cyclobutanes for the construction of five-, six-, and even larger-membered rings. While these general strategies are known, specific studies demonstrating the application of this compound in the synthesis of polycyclic frameworks have not been extensively reported.

Synthesis of Spirocyclic and Fused Ring Systems

The ketone functionality of this compound is a prime handle for the construction of spirocyclic systems, where two rings share a single atom. Reactions targeting the carbonyl group, such as condensations and multicomponent reactions, could lead to the formation of diverse spirocycles. Similarly, the cyclobutane ring itself can participate in cycloaddition reactions or rearrangements to form fused ring systems. The oxane moiety could serve to direct these transformations or be further functionalized in the resulting complex architectures. Despite this potential, concrete examples of the use of this compound for these purposes are not readily found in the surveyed literature.

Precursor for Developing Novel Organic Materials

Cyclobutane-containing monomers have been investigated for the synthesis of polymers with unique thermal and mechanical properties. The rigid and defined geometry of the cyclobutane ring can be exploited to create materials with specific three-dimensional structures. The bifunctional nature of this compound, possessing both a ketone and an ether linkage, could theoretically be utilized in polymerization reactions. For instance, the ketone could be converted into a diol for polyester synthesis, or the entire molecule could be incorporated as a rigid spacer in a polymer backbone. However, there is a lack of specific research articles or patents that describe the use of this compound as a monomer or precursor for the development of novel organic materials.

Future Directions and Emerging Research Avenues for 3 Oxan 4 Yl Cyclobutan 1 One

Development of Novel Catalytic Systems for Enhanced Stereocontrol

The synthesis of 3-(Oxan-4-yl)cyclobutan-1-one and its derivatives with high stereochemical purity is a significant challenge. Future research will likely focus on the development of novel catalytic systems to control the stereochemistry of the spirocyclic core. Drawing from advances in the synthesis of substituted cyclobutanes, several catalytic strategies could be adapted for this purpose. researchgate.netnih.govrsc.orgresearchgate.netacs.orgdntb.gov.uanih.gov

Organocatalysis, for instance, has shown great promise in the enantioselective functionalization of cyclobutanones. nih.gov Catalysts such as proline derivatives could be employed to mediate aldol (B89426) or Mannich reactions at the α-position of the cyclobutanone (B123998) ring, thereby introducing new stereocenters with high fidelity. nih.gov Furthermore, transition metal catalysis, particularly with rhodium, palladium, or iridium, could be explored for stereoselective C-H functionalization of the oxane ring or for cycloaddition reactions to construct the cyclobutane (B1203170) core. rsc.org

A comparative overview of potential catalytic systems is presented in the table below:

Table 1. Potential Catalytic Systems for Stereoselective Synthesis
Catalytic ApproachPotential ApplicationKey AdvantagesAnticipated Challenges
Organocatalysis (e.g., Proline derivatives)Enantioselective α-functionalization of the cyclobutanoneMetal-free, environmentally benign, high enantioselectivitySubstrate scope limitations, catalyst loading
Transition Metal Catalysis (e.g., Rh, Pd, Ir)Stereoselective C-H activation of the oxane ring; Asymmetric [2+2] cycloadditionsHigh turnover numbers, diverse reactivityMetal contamination of products, ligand design complexity
Biocatalysis (e.g., Engineered enzymes)Enantioselective reduction of the ketone or oxidation of the oxane ringHigh specificity, mild reaction conditionsEnzyme stability and availability, substrate recognition

Integration with Flow Chemistry and Automated Synthesis Protocols

The translation of synthetic routes for this compound into continuous flow and automated systems offers numerous advantages, including enhanced safety, reproducibility, and scalability. beilstein-journals.orguni-muenchen.deacs.orgzenodo.orgspringernature.com Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. acs.org

A hypothetical multi-step flow synthesis of this compound could be envisioned, starting from simple precursors. Each step of the synthesis, from the formation of the oxane ring to the construction of the cyclobutanone, could be performed in a dedicated reactor module. In-line purification and analysis techniques could be integrated into the flow setup to enable real-time reaction monitoring and optimization.

The table below outlines a possible modular flow synthesis approach:

Table 2. Hypothetical Modular Flow Synthesis of this compound
ModuleReactionFlow Reactor TypeKey Parameters
1Oxane ring formationPacked-bed reactor with a solid-supported catalystTemperature, flow rate, catalyst residence time
2Cyclobutane ring formation (e.g., [2+2] cycloaddition)Microreactor for efficient mixing and heat exchangeTemperature, pressure, stoichiometry
3Ketone formation/modificationCoil reactorResidence time, reagent concentration
4In-line purificationSolid-phase extraction (SPE) cartridgeSolvent gradient, flow rate

Exploration of Unprecedented Reactivity Modes

The unique strained nature of the cyclobutane ring in this compound, combined with the presence of the oxane moiety, opens the door to exploring novel chemical transformations. rsc.orgnih.govacs.orgorganic-chemistry.orgacs.orgacs.orgnih.govsemanticscholar.orgmdpi.com Research in this area could uncover new synthetic pathways and lead to the creation of novel molecular architectures.

One promising avenue is the investigation of ring-expansion reactions of the cyclobutanone. organic-chemistry.org Treatment with diazomethane (B1218177) or other reagents could lead to the formation of larger spirocyclic ketones, which are valuable scaffolds in drug discovery. Additionally, the cyclobutanone could participate in multicomponent reactions, allowing for the rapid construction of complex molecules in a single step. acs.org The oxane ring, while generally stable, could be activated for ring-opening reactions under specific conditions, providing access to functionalized linear compounds. acs.orgnih.govmdpi.com The reactivity of cyclobutenone as a dienophile in Diels-Alder reactions suggests that derivatives of this compound could also be valuable in cycloaddition chemistry. nih.gov

Advanced Computational Modeling for Predictive Synthesis and Design

Computational chemistry is poised to play a pivotal role in accelerating research on this compound. nih.govbluffton.edulibretexts.orglibretexts.orgacs.orgdtic.milresearchgate.netresearchgate.netmdpi.comnottingham.ac.uk Density Functional Theory (DFT) and other computational methods can be used to predict the conformational preferences of the molecule, which is crucial for understanding its reactivity and designing stereoselective syntheses. libretexts.orglibretexts.orgacs.orgdtic.mil The puckered conformation of the cyclobutane ring significantly influences its stability and reactivity. bluffton.edulibretexts.orglibretexts.org

Computational models can also be used to screen potential catalysts and reaction conditions, thereby reducing the need for extensive empirical experimentation. For example, the transition state energies for different catalytic cycles can be calculated to predict which catalyst is most likely to afford the desired product with high stereoselectivity. nottingham.ac.uk Furthermore, computational tools can be employed to predict the physicochemical properties and biological activities of novel derivatives of this compound, guiding the design of new molecules with desired functions. researchgate.netresearchgate.netmdpi.com

Q & A

Q. What are the critical safety protocols for handling this compound in large-scale reactions?

  • Guidelines : Follow GHS Category 2 (skin irritation) precautions (). Use fume hoods, nitrile gloves, and explosion-proof equipment. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

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